

A Technical Guide to the Spectroscopic Characterization of 2-Cyanopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Cyanopyridine-3-carboxylic acid**

Cat. No.: **B1589902**

[Get Quote](#)

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **2-Cyanopyridine-3-carboxylic acid**. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2-Cyanopyridine-3-carboxylic acid (Molecular Formula: $C_7H_4N_2O_2$, Molecular Weight: 148.12 g/mol) is a substituted pyridine derivative featuring both a nitrile ($-C\equiv N$) and a carboxylic acid ($-COOH$) functional group.^[1] These groups, positioned ortho to each other on a heterocyclic aromatic ring, create a unique electronic environment that results in a distinctive spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

The structural arrangement and atom numbering for the purpose of spectroscopic assignment are presented below.

Caption: Molecular structure of **2-Cyanopyridine-3-carboxylic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For **2-Cyanopyridine-3-carboxylic acid**, both ¹H and ¹³C NMR provide definitive structural information.

Predicted Spectroscopic Data (¹H & ¹³C NMR)

The following data are predicted based on established principles for pyridine derivatives, carboxylic acids, and nitriles, assuming a deuterated polar aprotic solvent like DMSO-d₆ to ensure the observation of the acidic proton.

¹ H NMR Data (Predicted)			
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0 - 14.0	Broad Singlet	-	COOH
~8.8 - 9.0	Doublet of Doublets	$J(H6-H5) \approx 5.0, J(H6-H4) \approx 1.8$	H6
~8.3 - 8.5	Doublet of Doublets	$J(H4-H5) \approx 7.8, J(H4-H6) \approx 1.8$	H4
~7.8 - 8.0	Doublet of Doublets	$J(H5-H4) \approx 7.8, J(H5-H6) \approx 5.0$	H5

¹³C NMR Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~165 - 168	C=O (Carboxylic Acid)
~152 - 155	C6
~140 - 143	C4
~135 - 138	C2
~130 - 133	C3
~125 - 128	C5
~115 - 118	C≡N (Nitrile)

Rationale for Spectral Predictions (Expert Insights)

- ¹H NMR Expertise: The proton chemical shifts in a pyridine ring are highly dependent on their position relative to the electronegative nitrogen atom.[2] Protons at the α -positions (C2 and C6) are the most deshielded, appearing furthest downfield.[2] In this molecule, the H6 proton is α to the nitrogen and experiences this strong deshielding effect. The H4 and H5 protons are at the γ and β positions, respectively. All ring protons are further deshielded by the electron-withdrawing effects of the cyano and carboxyl groups. The carboxylic acid proton itself is highly deshielded due to hydrogen bonding and appears as a characteristic broad singlet at very low field (>12 ppm).[3][4][5] The coupling constants are typical for pyridine systems, with ortho coupling (~4-6 Hz) being larger than meta coupling (~1-3 Hz).[2]
- ¹³C NMR Expertise: The chemical shifts of the carbon atoms are also dictated by the electronic environment. The carboxyl carbon (C=O) is significantly deshielded and appears in the 165-185 ppm range.[4][5] The nitrile carbon (C≡N) has a characteristic resonance between 115 and 130 ppm.[4][5] The pyridine ring carbons are influenced by the nitrogen atom and the substituents; carbons directly attached to nitrogen or electron-withdrawing groups (C2, C6, C4) are generally more deshielded than the others.

Standard Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-Cyanopyridine-3-carboxylic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is recommended to avoid exchange of the acidic carboxylic proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the probe for optimal magnetic field homogeneity.
 - Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
 - Set the spectral width to cover a range of -2 to 16 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Visualization of NMR Workflow

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Characteristic IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2500 - 3300	Strong, Very Broad	O-H stretch	Carboxylic Acid
~3100	Medium	Aromatic C-H stretch	Pyridine Ring
~2230	Strong, Sharp	C≡N stretch	Nitrile
~1710	Strong, Sharp	C=O stretch	Carboxylic Acid
~1600, ~1480	Medium to Weak	C=C and C=N stretches	Aromatic Ring
~1300	Medium	C-O stretch	Carboxylic Acid

Interpretation of the IR Spectrum

The IR spectrum of **2-Cyanopyridine-3-carboxylic acid** is dominated by three highly diagnostic absorption bands:

- Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[3][4] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[5]
- Nitrile C≡N Stretch: A strong and characteristically sharp peak should appear around 2230 cm⁻¹.[5][6] The position is slightly lower than for saturated nitriles due to conjugation with the aromatic ring.[4] This region has few other interfering absorptions, making it a reliable indicator for the nitrile group.[3]
- Carboxylic Acid C=O Stretch: A very strong and sharp absorption from the carbonyl group will be present around 1710 cm⁻¹.[3][4] The conjugation with the pyridine ring lowers this frequency from the typical value for saturated carboxylic acids (~1760 cm⁻¹).[5]

The simultaneous presence of these three distinct bands provides compelling evidence for the molecular structure.

Standard Protocol for IR Data Acquisition (ATR-FTIR)

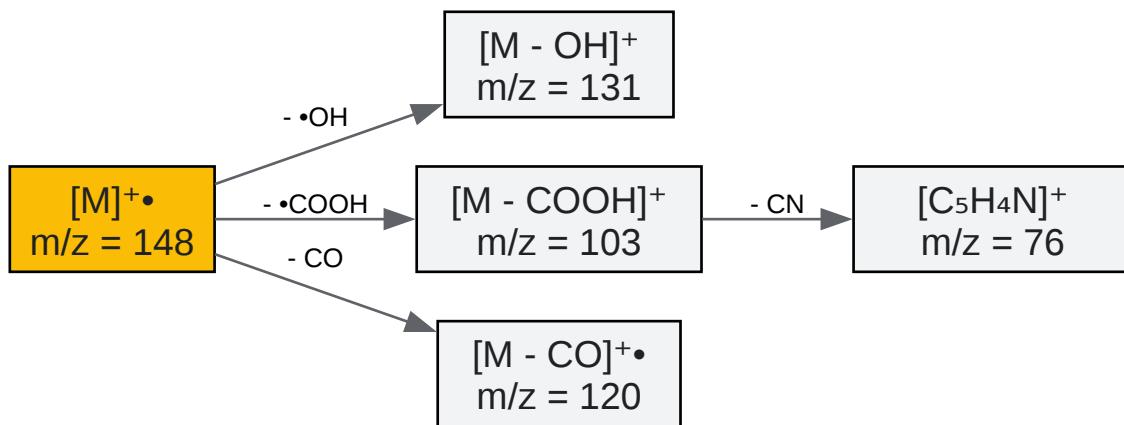
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect Spectrum: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data (EI-MS)

m/z (Mass-to-Charge Ratio)	Proposed Identity	Fragmentation Pathway
148	$[\text{M}]^{+\bullet}$	Molecular Ion
131	$[\text{M} - \text{OH}]^+$	Loss of a hydroxyl radical
120	$[\text{M} - \text{CO}]^{+\bullet}$	Loss of carbon monoxide
103	$[\text{M} - \text{COOH}]^+$	Loss of a carboxyl radical
102	$[\text{M} - \text{H}_2\text{O} - \text{CO}]^+$	Loss of water and carbon monoxide
76	$[\text{C}_5\text{H}_4\text{N}]^+$	Loss of COOH and CN


Analysis of Fragmentation Pathways

As an aromatic heterocyclic compound, **2-Cyanopyridine-3-carboxylic acid** is expected to show a relatively stable molecular ion peak at m/z = 148 under Electron Ionization (EI)

conditions.^[7] The primary fragmentation pathways are dictated by the functional groups:

- Loss of $\cdot\text{OH}$ (m/z 131): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.^[8]
- Loss of $\cdot\text{COOH}$ (m/z 103): Alpha-cleavage resulting in the loss of the entire carboxylic acid group as a radical, leaving a 2-cyanopyridine cation.^[8]
- Decarboxylation and other losses: The proximity of the functional groups may lead to more complex rearrangements, such as the loss of water (M-18) followed by the loss of carbon monoxide (M-28), a pathway sometimes seen in ortho-substituted aromatic acids.

Visualization of Fragmentation

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Cyanopyridine-3-carboxylic acid** in EI-MS.

Standard Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the analyte (~1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode Electrospray Ionization (ESI).

- LC Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column to ensure sample purity before it enters the mass spectrometer.
- MS Instrument Setup:
 - Set the mass spectrometer to operate in either positive or negative ESI mode. In positive mode, the protonated molecule $[M+H]^+$ at m/z 149 would be the primary ion.
 - Optimize source parameters such as capillary voltage, nebulizer gas flow, and source temperature.
 - Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).
- Tandem MS (MS/MS): For further structural confirmation, select the parent ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which can be compared to the predicted fragmentation patterns.

Conclusion

The structural characterization of **2-Cyanopyridine-3-carboxylic acid** is definitively achieved through a combination of NMR, IR, and MS techniques. ^1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key nitrile and carboxylic acid functional groups through their characteristic vibrational frequencies, and mass spectrometry verifies the molecular weight and provides structural insights via predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification of the molecule, essential for any research or development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanopyridine-3-carboxylic acid | C7H4N2O2 | CID 12535315 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics
[creative-proteomics.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Cyanopyridine-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589902#spectroscopic-data-nmr-ir-ms-of-2-cyanopyridine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com